VERSETAMIDE VERSETAMIDE Gadoversetamide is a paramagnetic extracellular magnetic resonance imaging (MRI) contrast agent that facilitates visualization of abnormal vascularity. When placed in a magnetic field, gadoversetamide decreases T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time) values in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity. Gadoversetamide does not cross the intact blood-brain barrier. However, abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide. (NCI05)
Brand Name: Vulcanchem
CAS No.: 129009-83-2
VCID: VC0162505
InChI: InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
SMILES: COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
Molecular Formula: C20H37N5O10
Molecular Weight: 507.5 g/mol

VERSETAMIDE

CAS No.: 129009-83-2

Main Products

VCID: VC0162505

Molecular Formula: C20H37N5O10

Molecular Weight: 507.5 g/mol

VERSETAMIDE - 129009-83-2

CAS No. 129009-83-2
Product Name VERSETAMIDE
Molecular Formula C20H37N5O10
Molecular Weight 507.5 g/mol
IUPAC Name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Standard InChI InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
Standard InChIKey AXFGWXLCWCNPHP-UHFFFAOYSA-N
SMILES COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
Canonical SMILES COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
Density 1.160 at 25 °C
Description Gadoversetamide is a paramagnetic extracellular magnetic resonance imaging (MRI) contrast agent that facilitates visualization of abnormal vascularity. When placed in a magnetic field, gadoversetamide decreases T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time) values in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity. Gadoversetamide does not cross the intact blood-brain barrier. However, abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide. (NCI05)
Solubility Freely soluble in wate
PubChem Compound 60806
Last Modified Nov 11 2021
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